CNS Penetration and Oral Bioavailability: The 5-Methyl-2-(pyridin-4-yl) Scaffold Enables In Vivo α7 nAChR Agonist Efficacy
The 5-methyloxazolo[4,5-b]pyridine core, when incorporated into CP-810,123 (compound 24 in O'Donnell et al., 2010), produced a CNS-penetrant α7 nAChR agonist with high oral bioavailability. In rodents, CP-810,123 demonstrated excellent brain penetration and high levels of receptor occupancy, translating to in vivo efficacy in auditory sensory gating and novel object recognition models [1]. By contrast, alternative heterocyclic cores or modified substitution patterns explored in the same SAR study resulted in reduced or absent brain penetration and lower oral bioavailability, failing to meet the pharmacological criteria for cognitive deficit treatment [1].
| Evidence Dimension | CNS penetration and oral bioavailability |
|---|---|
| Target Compound Data | High oral bioavailability; excellent brain penetration; high receptor occupancy; in vivo efficacy in auditory sensory gating and novel object recognition (rodent) |
| Comparator Or Baseline | Alternative heterocyclic cores and modified oxazolo[4,5-b]pyridine analogs (SAR series) |
| Quantified Difference | Not quantified in abstract; described as superior to other analogs in the SAR study |
| Conditions | Rat models; α7 nAChR binding and functional assays; pharmacokinetic studies |
Why This Matters
Demonstrates that the specific 5-methyl-2-(pyridin-4-yl) substitution pattern is essential for achieving CNS drug-like properties, directly influencing procurement decisions for neuroscience programs.
- [1] O'Donnell CJ, Rogers BN, Bronk BS, Bryce DK, Coe JW, Cook KK, Duplantier AJ, Evrard E, Hajós M, Hoffmann WE, Hurst RS, Maklad N, Mather RJ, McLean S, Nedza FM, O'Neill BT, Peng L, Qian W, Rottas MM, Sands SB, Schmidt AW, Shrikhande AV, Spracklin DK, Wong DF, Zhang A, Zhang L. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models. J Med Chem. 2010;53(3):1222-37. View Source
